molecular formula C23H24N2O4S2 B2581061 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898424-61-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2581061
CAS No.: 898424-61-8
M. Wt: 456.58
InChI Key: CUEAHYXGHKZGIB-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with a diverse set of potential applications, especially in the fields of chemistry and biology. This compound contains multiple functional groups, including a sulfonamide, an isoquinoline, a thiophene, and a dioxine moiety, contributing to its unique chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can involve several steps:

  • Formation of Isoquinoline Core: : The isoquinoline core can be synthesized using Pomeranz-Fritsch or Bischler-Napieralski cyclization methods.

  • Thiophene Substitution: : Introduction of the thiophene ring via a cross-coupling reaction, such as Suzuki or Stille coupling, utilizing appropriate boronic acid and halide reagents.

  • Attachment of Sulfonamide Group: : The sulfonamide group can be introduced using sulfonyl chloride reagents under mild base conditions.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is crucial to ensure high yield and purity. This includes:

  • Use of continuous flow reactors to maintain precise control over reaction conditions.

  • Employing greener solvents and catalysts to minimize environmental impact.

  • Scaling up purification techniques such as crystallization and chromatography for efficient separation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the thiophene and isoquinoline moieties.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to sulfinamide or amine.

  • Substitution: : Nucleophilic substitution reactions can occur at various positions depending on the leaving groups present.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Utilizing nucleophiles like thiolates, amines, or halides under appropriate conditions.

Major Products

  • Oxidation: : Conversion to sulfone or N-oxide derivatives.

  • Reduction: : Formation of corresponding amine derivatives.

  • Substitution: : Producing a wide range of substituted isoquinoline or thiophene products.

Scientific Research Applications

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has notable applications across several scientific domains:

  • Chemistry: : As a synthetic intermediate in the preparation of complex molecules and in catalysis research.

  • Biology: : Potential use as a molecular probe or bioactive compound in studying cellular processes.

  • Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of advanced materials or specialty chemicals.

Mechanism of Action

The compound's mechanism of action involves interaction with various molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is compared to similar compounds to highlight its unique properties:

  • Isoquinoline Derivatives: : Other isoquinoline derivatives may lack the combined sulfonamide-thiophene-dioxine moieties.

  • Thiophene Compounds: : Unlike simple thiophene compounds, this compound's additional functional groups enhance its versatility.

  • Sulfonamide Molecules: : This compound's structural complexity and multiple rings differentiate it from simpler sulfonamides.

Similar compounds include:

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

  • 2-(thiophen-2-yl)ethanamine

  • 6-sulfamoyl-2,3-dihydrobenzo[b][1,4]dioxine

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-31(27,19-7-8-21-22(14-19)29-12-11-28-21)24-15-20(23-6-3-13-30-23)25-10-9-17-4-1-2-5-18(17)16-25/h1-8,13-14,20,24H,9-12,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEAHYXGHKZGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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